molecular formula C17H17NO5S B2527442 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide CAS No. 2034259-18-0

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide

Cat. No. B2527442
CAS RN: 2034259-18-0
M. Wt: 347.39
InChI Key: HRDCINROJIJLST-UHFFFAOYSA-N
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Description

The compound "N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide" is a structurally complex molecule that features a benzenesulfonamide moiety linked to a hydroxyethyl group substituted with furan rings. This type of compound is of interest due to the diverse biological activities that sulfonamide derivatives can exhibit, including potential anticancer properties as seen in similar sulfonamide-based compounds .

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including aminohalogenation reactions, as demonstrated in the unexpected synthesis of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide . Additionally, a gold(I)-catalyzed cascade reaction has been employed to obtain N-(furan-3-ylmethylene)benzenesulfonamides, indicating the potential for complex transformations involving furan moieties and sulfonamide groups .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as seen in the characterization of a related compound . The presence of furan rings in the molecule suggests potential aromatic interactions and the possibility of conjugation, which could affect the molecule's electronic properties and reactivity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, the decomposition of N-hydroxybenzenesulfonamide in alkaline solution has been studied, providing insights into the reactivity of the sulfonamide group under certain conditions . The reactivity of furan-containing compounds in the presence of other functional groups, such as in the synthesis of bitter compounds in roasted coffee, also highlights the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, poor water solubility has been noted for certain sulfonamide compounds, which can impact their pharmacological properties and necessitate formulation strategies for drug delivery . Quantum-chemical calculations can be used to predict properties such as free energy and to analyze molecular orbitals, which can be crucial for understanding the antioxidant activity and other biological effects of these compounds .

Scientific Research Applications

Gold(I)-Catalyzed Cascade Reactions

Research has demonstrated the utilization of N-(furan-3-ylmethylene)benzenesulfonamides in gold(I)-catalyzed cascade reactions, enabling the synthesis of highly substituted compounds. This process involves a unique 1,2-alkynyl migration onto a gold carbenoid, expanding the scope of gold carbenoid chemistry and its applications in complex molecule synthesis (Wang et al., 2014).

Furan Derivative Synthesis

Another avenue of exploration is the synthesis of benzofuran derivatives from 2-hydroxyaryl(5-methylfur-2-yl)alkanes. This process, facilitated by ethanolic HCl solution, leads to a transformation that underscores the versatility of furan compounds in chemical synthesis and their potential in developing novel chemical entities (Gutnov et al., 1999).

N-Hydroxybenzenesulfonamide Decomposition

The decomposition of N-hydroxybenzenesulfonamide in alkaline solutions to yield N2O and sulfinates represents a critical reaction pathway in the study of nitrosyl hydride (HNO) sources. This reaction's kinetics and mechanism provide foundational knowledge for applications in environmental chemistry and industrial processes (Bonner & Ko, 1992).

Biobased Polymer Synthesis

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters highlights a significant application in the development of biobased polyesters. This research indicates the potential of furan derivatives in creating sustainable materials with desirable properties for industrial applications (Jiang et al., 2014).

Energetic Material Development

Further research into the assembly of diverse N-O building blocks has led to the creation of high-performance energetic materials. This includes the synthesis and characterization of 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, showcasing the potential of furan-based compounds in advanced materials science (Zhang & Shreeve, 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-13-4-2-5-15(10-13)24(20,21)18-12-17(19,14-7-9-22-11-14)16-6-3-8-23-16/h2-11,18-19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDCINROJIJLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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